Zilpaterol-d7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

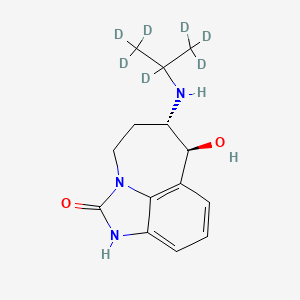

Zilpaterol-d7 is a deuterium-labeled analog of zilpaterol, a β-adrenergic receptor agonist. This compound is primarily used as an internal standard for the quantification of zilpaterol in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Zilpaterol itself is widely used in the cattle industry to promote growth by increasing lean body mass and improving feed efficiency .

准备方法

合成路线和反应条件

齐帕特罗-d7的合成涉及将氘原子掺入齐帕特罗分子中。这可以通过各种合成路线来实现,包括使用氘标记试剂和溶剂。 具体的反应条件可能会有所不同,但通常涉及使用氘标记异丙胺和其他氘标记化学物质来代替氢原子 .

工业生产方法

齐帕特罗-d7的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保产品的纯度和一致性。 最终产品通常会使用核磁共振波谱和质谱等分析技术进行严格测试,以确认氘原子的掺入 .

化学反应分析

反应类型

齐帕特罗-d7与它的非氘标记对应物一样,会经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气,通常使用高锰酸钾或过氧化氢等氧化剂。

还原: 该反应涉及添加氢气或去除氧气,通常使用锂铝氢化物或硼氢化钠等还原剂。

常用试剂和条件

齐帕特罗-d7反应中常用的试剂包括氘标记溶剂、氧化剂、还原剂和各种亲核试剂。 反应条件可能因所需结果而异,但通常涉及控制温度和压力以确保所需的反应路径 .

形成的主要产物

齐帕特罗-d7反应形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化反应可能会产生羟基化产物,而还原反应可能会产生氘标记醇或胺 .

科学研究应用

Pharmacokinetics and Metabolism

Zilpaterol-d7 is utilized in pharmacokinetic studies to trace the metabolism and excretion of zilpaterol in animals. The incorporation of stable isotopes allows researchers to differentiate between endogenous compounds and administered drugs, providing accurate data on drug behavior within biological systems.

- Study Findings : In a study examining urinary excretion patterns, this compound served as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. The results indicated that the mean coefficients for linearity of calibration curves for zilpaterol were 0.9996, demonstrating high reliability in quantifying drug levels in biological samples .

Residue Detection in Edible Tissues

This compound plays a crucial role in residue analysis, particularly in assessing drug residues in edible tissues of livestock. Regulatory agencies require thorough evaluations of drug residues to ensure food safety.

- Analytical Methods : A validated analytical procedure has been established for detecting zilpaterol residues in bovine tissues such as liver and muscle. The method involves fortifying tissue samples with this compound and extracting them using methanol before analysis by LC-MS/MS .

| Tissue Sample | Mean Residue Levels (ng/g) | Detection Method |

|---|---|---|

| Liver | 74% at 12 hours | LC-MS/MS |

| Muscle | 50% at 96 hours | LC-MS/MS |

Therapeutic Studies

Research involving this compound extends into therapeutic applications, particularly regarding its effects on animal health and growth performance.

- Case Studies : Observational studies have documented the impact of zilpaterol on weight gain and feed efficiency in cattle. For example, cattle administered zilpaterol showed significant increases in average daily gain compared to control groups .

- Clinical Trials : A clinical trial evaluated the pharmacodynamics of zilpaterol in humans, assessing its safety profile at various dosages. The study found that plasma concentrations were proportional to the dose administered, with a half-life that remained consistent across different doses .

Regulatory Considerations

This compound is also significant from a regulatory perspective. It aids in compliance with food safety standards set by organizations such as the FDA and APVMA, ensuring that drug residues do not exceed permissible limits in food products.

作用机制

齐帕特罗-d7与齐帕特罗一样,通过与β-肾上腺素受体结合发挥作用。这种结合激活受体,导致蛋白激酶 A (PKA) 的激活。PKA 然后磷酸化各种靶蛋白,导致骨骼肌纤维中蛋白质合成增加和脂肪组织中脂肪分解增强。 这种机制最终导致牛的瘦肉质量增加和饲料效率提高 .

相似化合物的比较

类似化合物

克伦特罗: 另一种用于畜牧业的β-肾上腺素受体激动剂,用于类似目的。

莱克多巴胺: 一种用于促进牲畜生长的β-肾上腺素受体激动剂。

沙丁胺醇: 一种主要用作支气管扩张剂治疗哮喘的β-肾上腺素受体激动剂.

齐帕特罗-d7 的独特性

齐帕特罗-d7 的独特之处在于它的氘标记,这使其成为分析方法的理想内标。氘原子的掺入提供了明显的质量差异,允许在复杂的生物样品中准确定量齐帕特罗。 此功能在药代动力学和药效学研究中特别有价值,在这些研究中,精确测量药物浓度至关重要 .

生物活性

Zilpaterol-d7 is a deuterated analog of zilpaterol, a β-adrenergic agonist primarily used in livestock to enhance growth rates and improve feed efficiency. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for animal health and production.

Overview of this compound

This compound is a stable isotope-labeled compound that serves as a valuable tool in pharmacokinetic studies and residue analysis. Its deuterated nature allows for more precise tracking in metabolic studies and helps differentiate it from non-labeled compounds in biological matrices.

Zilpaterol acts primarily through stimulation of β-adrenergic receptors, leading to various physiological effects:

- Increased Lipolysis : Activation of β2-adrenergic receptors promotes lipolysis in adipose tissue, resulting in the release of free fatty acids into circulation, which can be utilized for energy production .

- Enhanced Muscle Growth : The compound has been shown to stimulate muscle hypertrophy by increasing protein synthesis and decreasing protein degradation through modulation of the mTOR pathway .

- Improved Feed Efficiency : By enhancing nutrient utilization, zilpaterol contributes to better feed conversion ratios in livestock, which is economically beneficial for producers .

Pharmacokinetics

The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Key findings include:

- Absorption : Zilpaterol is rapidly absorbed following oral administration.

- Distribution : The compound is widely distributed in tissues, with a notable accumulation in muscle and fat tissues.

- Metabolism : Metabolized primarily in the liver, with several metabolites identified that retain some biological activity.

- Excretion : Excreted mainly via urine, making it essential to monitor residues in livestock products .

1. Residue Detection

A study focused on the detection and quantification of zilpaterol residues in livestock highlighted the importance of using deuterated standards like this compound for accurate measurement. The study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis, demonstrating high sensitivity and specificity for detecting zilpaterol residues in bovine tissues .

2. Physiological Effects on Livestock

Research examining the physiological effects of zilpaterol on cattle indicated significant increases in heart rate and muscle mass without notable adverse effects on overall health. The study concluded that while zilpaterol enhances growth performance, careful management is necessary to mitigate potential cardiovascular impacts .

| Study | Key Findings |

|---|---|

| PMC5510757 | Demonstrated effective urinary excretion tracking using this compound as an internal standard. |

| K-State Research | Showed improved weight gain and feed efficiency in cattle fed with zilpaterol. |

| USDA Research | Developed methods for simultaneous detection of β-agonists including zilpaterol using LC-MS/MS. |

属性

IUPAC Name |

(9S,10S)-10-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19)/t11-,13-/m0/s1/i1D3,2D3,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTCZWJCLIRCOJ-FNKPLXHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N[C@H]1CCN2C3=C([C@@H]1O)C=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。